molecular formula C11H15NO3 B143142 n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide CAS No. 14301-36-1

n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide

Cat. No. B143142
CAS RN: 14301-36-1
M. Wt: 209.24 g/mol
InChI Key: WUZNVFUYFDVUIC-UHFFFAOYSA-N
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Patent
US04678792

Procedure details

First, 2-(3,4-dimethoxyphenyl)-ethylamine (181.2 g, 1 mol) and chloral hydrate (181 g, 1.1 mol) are mixed together and heated to 120° C., with stirring, for 20 minutes and any volatile components (chloroform and water) are eliminated in a water jet vacuum at an oil bath temperature of 140° C. An oil is left behind which is further processed without any purification.
Quantity
181.2 g
Type
reactant
Reaction Step One
Quantity
181 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][NH2:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].ClC(Cl)(Cl)[CH:16](O)[OH:17].C(Cl)(Cl)Cl>O>[CH:16]([NH:13][CH2:12][CH2:11][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:17]

Inputs

Step One
Name
Quantity
181.2 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCN
Name
Quantity
181 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring, for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
temperature of 140° C
WAIT
Type
WAIT
Details
An oil is left behind which
CUSTOM
Type
CUSTOM
Details
is further processed without any purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(=O)NCCC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.